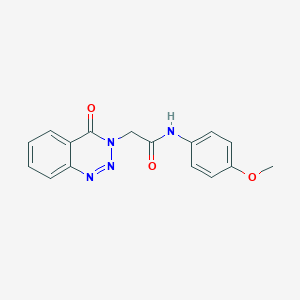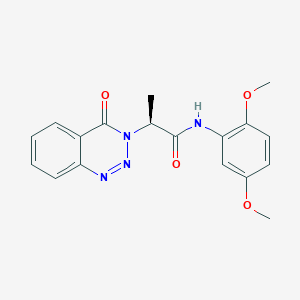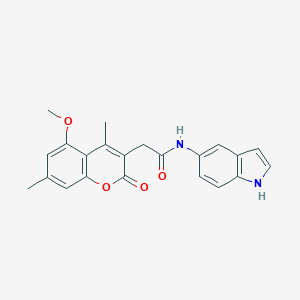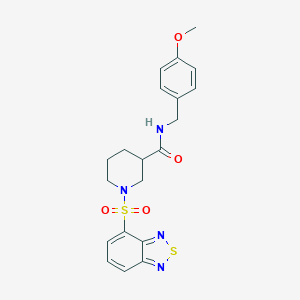
2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Descripción general
Descripción
“2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one” is a chemical compound with the formula C15H13NO2 . It is a type of isoindolinone, a class of compounds that are widely found in nature and have been routinely employed as herbal medicines .
Synthesis Analysis
Several synthesis methods have been reported for this compound . For instance, one method involves the use of N,N,N,N,-tetramethylethylenediamine, Triethoxysilane, and zinc (II) acetate dihydrate in tetrahydrofuran at 70℃ . Another method uses sodium tetrahydroborate in methanol at 0 - 10℃ . A third method involves the use of potassium tert-butylate and hydrogen in isopropyl alcohol at 40℃ for 24 hours .
Molecular Structure Analysis
The molecular structure of “2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one” is characterized by a benzyl group attached to an isoindolinone ring . The isoindolinone ring is a heterocyclic compound containing nitrogen and oxygen atoms .
Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with N,N,N,N,-tetramethylethylenediamine, Triethoxysilane, and zinc (II) acetate dihydrate in tetrahydrofuran at 70℃ . It can also react with sodium tetrahydroborate in methanol at 0 - 10℃ , or with potassium tert-butylate and hydrogen in isopropyl alcohol at 40℃ for 24 hours .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 239.27 . Its physical and chemical properties include a boiling point that is not specified , and a density of 1.2±0.1 g/cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research into compounds like 1,2-oxazines and 1,2-benzoxazines, which share structural motifs with 2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one, highlights the significance of these compounds in synthetic organic chemistry. These compounds are synthesized through cyclization processes and are utilized as electrophiles in various chemical reactions, emphasizing their versatility and importance in synthetic pathways (Sainsbury, 1991). The research into benzoxaboroles, which are derivatives of phenylboronic acids, further underscores the wide applications and biological activity of such compounds, demonstrating their relevance in organic synthesis, biology, and material science (Adamczyk-Woźniak et al., 2009).
Biological Activity and Applications
Compounds related to 2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one exhibit a range of biological activities. For instance, chromones and their derivatives have been studied for their antioxidant properties, which are crucial for neutralizing active oxygen species and preventing cell impairment, leading to various diseases (Yadav et al., 2014). Additionally, embelin, a naturally occurring compound, showcases a broad spectrum of pharmacological activities, indicating the potential therapeutic applications of structurally similar compounds in treating a variety of conditions (Othman et al., 2020).
Mecanismo De Acción
Target of Action
Isoindolinone derivatives, to which this compound belongs, are known to exhibit various biological properties . For instance, they have been associated with hypotensive and inhibitory platelet aggregation activity, as well as anxiolytic effects .
Mode of Action
It is synthesized from 3-hydroxybenzo[e]isoindolinone via the addition of alkyllithium to the carbonyl group, followed by lactam ring opening and, finally, an intramolecular cyclization .
Biochemical Pathways
Isoindolinone derivatives are known to interact with various biochemical pathways due to their diverse chemical reactivity .
Result of Action
Isoindolinone derivatives are known to exhibit various biological properties, including cytotoxicity activity against certain cancer cell lines .
Action Environment
The synthesis of this compound involves a series of reactions that are influenced by factors such as temperature and ph .
Propiedades
IUPAC Name |
2-benzyl-3-hydroxy-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9,14,17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFXQIBENKOFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-3-hydroxy-3H-isoindol-1-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-Ethoxy-3-methoxyphenyl)-9-(5-methyl-3-isoxazolyl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B361675.png)

![4-(4-methoxyphenyl)-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361679.png)
![5,7-Dipropyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol](/img/structure/B361682.png)
![N-(3,4-dimethoxybenzyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B361684.png)
![N-[4-(2-hydroxyethyl)phenyl]-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B361685.png)
![2-(4-fluorophenyl)-N-[3-(methylsulfanyl)-1-(1,5,6,7-tetrahydrospiro{imidazo[4,5-c]pyridine-4,4'-piperidine}-1'-ylcarbonyl)propyl]acetamide](/img/structure/B361689.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B361690.png)

![(E)-4-[3'-(furan-2-yl)-2-oxospiro[1H-indole-3,5'-4H-pyrazole]-1'-yl]-4-oxobut-2-enoic acid](/img/structure/B361695.png)
![3-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B361697.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-propoxybenzamide](/img/structure/B361699.png)